molecular formula C26H23NO4 B15025354 2-(3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

2-(3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B15025354
M. Wt: 413.5 g/mol
InChI Key: UFNLKZASVYLKMD-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran ring, a phenoxy group, and an acetamide linkage, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting with the preparation of the benzofuran and phenoxy intermediates. The key steps include:

    Formation of Benzofuran Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Preparation of Phenoxy Intermediate: This step involves the reaction of 3,5-dimethylphenol with suitable reagents to form the phenoxy group.

    Coupling Reaction: The benzofuran and phenoxy intermediates are then coupled using acylation reactions to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylphenoxy)acetamide
  • 2-methoxyethyl 4-(((3,4-dimethylphenoxy)acetyl)amino)benzoate
  • 2-methyl-3-[(4-methylbenzoyl)oxy]phenyl 4-methylbenzoate

Uniqueness

2-(3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide is unique due to its specific structural features, such as the combination of a benzofuran ring and a phenoxy group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C26H23NO4/c1-16-8-10-19(11-9-16)25(29)26-24(21-6-4-5-7-22(21)31-26)27-23(28)15-30-20-13-17(2)12-18(3)14-20/h4-14H,15H2,1-3H3,(H,27,28)

InChI Key

UFNLKZASVYLKMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC(=CC(=C4)C)C

Origin of Product

United States

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